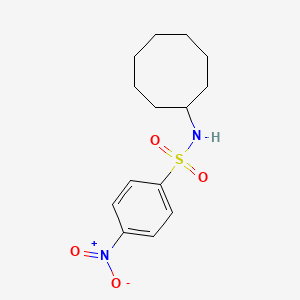

N-cyclooctyl-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-cyclooctyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c17-16(18)13-8-10-14(11-9-13)21(19,20)15-12-6-4-2-1-3-5-7-12/h8-12,15H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPUUWBLSOELPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with cyclooctylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-nitrobenzenesulfonyl chloride+cyclooctylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of sulfonamide synthesis can be applied. Large-scale production would likely involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes would focus on minimizing waste and improving the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of sulfone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: N-cyclooctyl-4-aminobenzenesulfonamide.

Substitution: Various N-substituted derivatives depending on the nucleophile used.

Oxidation: Sulfone derivatives of this compound.

Scientific Research Applications

N-cyclooctyl-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and as a protecting group for amines.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.

Medicine: Explored for its antibacterial properties, similar to other sulfonamide compounds.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclooctyl-4-nitrobenzenesulfonamide is primarily related to its ability to interact with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, sulfonamides inhibit the synthesis of folic acid, which is essential for DNA synthesis in bacteria. This leads to the antibacterial effects observed with sulfonamide drugs.

Comparison with Similar Compounds

Key Structural Variations

The table below compares N-cyclooctyl-4-nitrobenzenesulfonamide with similar compounds, highlighting substituent effects on molecular properties:

*Inferred based on structural analogs.

Substituent Effects on Properties

- Nitro Group Position : Para-nitro (C4) substitution (target compound) vs. ortho-nitro (C2) in alters electronic effects. Para-nitro groups increase acidity (pKa ~1-2 for sulfonamides) due to strong electron withdrawal, favoring hydrogen bonding and receptor interactions .

- Polar vs. Nonpolar Substituents: Methyl (C4 in ) and methoxy (in ) groups reduce polarity compared to nitro, affecting solubility and crystallinity.

Research Findings and Data Gaps

- Synthetic Routes : N-Cyclohexyl-4-methylbenzenesulfonamide () is synthesized via sulfonation of toluene followed by amidation, suggesting analogous methods for the target compound.

- Structural Analysis : Bond angles and lengths in N-(2-chlorophenyl)-4-nitrobenzenesulfonamide () highlight planar sulfonamide geometry, critical for molecular interactions.

- Safety Profiles : Cyclopentylidene analogs () require careful handling due to inhalation risks, implying similar precautions for larger cycloalkyl derivatives.

Data Gaps : Detailed thermodynamic properties (melting point, solubility) and in vitro bioactivity data for this compound are absent in the evidence. Future studies should focus on empirical characterization.

Biological Activity

N-cyclooctyl-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by its unique structural features, including a cyclooctyl group and a nitro-substituted aromatic ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its applications in treating various diseases.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the nitro group (–NO2) enhances the compound's electron-withdrawing capabilities, which can influence its reactivity and interaction with biological targets.

This compound primarily acts as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the conversion of carbon dioxide to bicarbonate, playing crucial roles in physiological processes such as respiration and acid-base balance. By inhibiting this enzyme, this compound can lead to reduced intraocular pressure, making it a candidate for glaucoma treatment.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects, acting as inhibitors of bacterial dihydropteroate synthase, which is vital for folate synthesis.

- Anticancer Potential : The nitro group may contribute to the formation of reactive species that can induce apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through its interactions with various biological pathways.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of sulfonamide derivatives, including this compound. Results indicated that the compound demonstrated significant inhibitory effects against several bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

Study 2: Carbonic Anhydrase Inhibition

Another research focused on the inhibitory effects of this compound on carbonic anhydrase activity. The compound showed a competitive inhibition pattern with an IC50 value indicative of strong binding affinity to the enzyme's active site.

| Enzyme | IC50 Value (µM) |

|---|---|

| Carbonic Anhydrase II | 0.5 |

Q & A

Q. What are the standard synthetic routes for N-cyclooctyl-4-nitrobenzenesulfonamide?

The compound is synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and cyclooctylamine under basic conditions. A typical protocol involves dissolving cyclooctylamine in a solvent like dichloromethane, adding triethylamine as a base, and slowly introducing 4-nitrobenzenesulfonyl chloride at 0–5°C. The reaction mixture is stirred at room temperature, followed by aqueous workup and recrystallization for purification. Similar methodologies are documented for structurally analogous sulfonamides, where yields depend on stoichiometry and reaction time .

Example Reaction Conditions Table

| Reactant | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| 4-NO₂-C₆H₄-SO₂Cl + Cyclooctylamine | DCM | Et₃N | 0°C → RT | 70–85% |

Q. How is the molecular structure of this compound validated?

Structural confirmation employs:

- X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., S–N bond ~1.63 Å, nitro group geometry) .

- NMR spectroscopy : ¹H NMR identifies cyclooctyl protons (δ 1.2–2.1 ppm) and aromatic protons (δ 8.0–8.5 ppm). ¹³C NMR confirms sulfonamide carbonyl (δ ~140 ppm) .

- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 357) .

Q. What purification techniques are recommended for this sulfonamide?

Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) effectively removes unreacted precursors. Purity is assessed via HPLC (>98%) or melting point analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like N,N-disubstituted sulfonamides?

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) reduce disubstitution by stabilizing intermediates.

- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine prevents excess reagent accumulation.

- Temperature control : Slow addition at low temperatures (<10°C) suppresses side reactions .

Q. What strategies address contradictions in spectroscopic data during structure elucidation?

- Cross-validation : Compare crystallographic data (e.g., SHELX-refined structures) with NMR/IR results to resolve ambiguities in functional group assignments .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and chemical shifts for comparison with experimental data .

Q. How are kinetic studies applied to understand sulfonamide reactivity in nucleophilic environments?

- Pseudo-first-order kinetics : Monitor reaction progress via UV-Vis spectroscopy at λmax ~260 nm (nitro group absorption).

- Isotopic labeling : ¹⁵N-labeled amines track substitution mechanisms .

Biological and Mechanistic Research

Q. What assays evaluate the bioactivity of N-cyclooctyl-4-nitrobenzesulfonamide?

- Enzyme inhibition : Test against carbonic anhydrase isoforms (IC₅₀ determination via stopped-flow CO₂ hydration assay).

- Antimicrobial screening : Disk diffusion assays (e.g., E. coli, S. aureus) assess zone-of-inhibition metrics .

Q. How does steric hindrance from the cyclooctyl group influence intermolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.